molecular formula C9H17F3N2 B8404851 4-Aminomethyl-1-(3,3,3-trifluoropropyl)-piperidine

4-Aminomethyl-1-(3,3,3-trifluoropropyl)-piperidine

Cat. No. B8404851
M. Wt: 210.24 g/mol
InChI Key: WEXNUMMSIPWAEW-UHFFFAOYSA-N
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Patent
US06506901B2

Procedure details

Prepared from 1-(3,3,3-trifluoropropyl)-piperidine-4-carboxamide (1.0 g, 4.46 mmol) and LAH (0.34 g, 8.9 mmol) according to general the procedure used for Example 8 (Step B) to give 0.9 g of title compound as a white solid.
Name
1-(3,3,3-trifluoropropyl)-piperidine-4-carboxamide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH2:13])=O)[CH2:7][CH2:6]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[NH2:13][CH2:11][CH:8]1[CH2:9][CH2:10][N:5]([CH2:4][CH2:3][C:2]([F:15])([F:1])[F:14])[CH2:6][CH2:7]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-(3,3,3-trifluoropropyl)-piperidine-4-carboxamide
Quantity
1 g
Type
reactant
Smiles
FC(CCN1CCC(CC1)C(=O)N)(F)F
Name
Quantity
0.34 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)CCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.